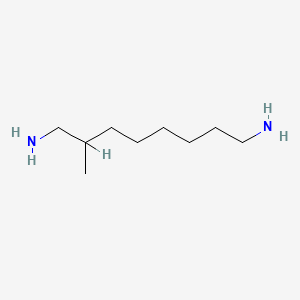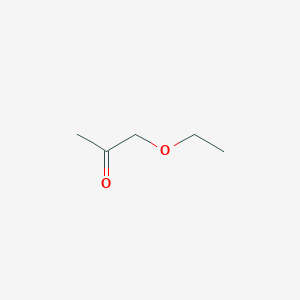
4-Iodobenzene-1-diazonium; tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4IN2·BF4. It is a versatile compound used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to undergo diazotization reactions, making it a valuable intermediate in the preparation of various aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide can be synthesized through the diazotization of 4-iodoaniline. The process involves the following steps:
Dissolution: 4-Iodoaniline is dissolved in an acidic medium, typically hydrochloric acid.
Cooling: The solution is cooled to 0-5°C to prevent the decomposition of the diazonium salt.
Diazotization: Sodium nitrite is added to the solution, resulting in the formation of 4-iodobenzene-1-diazonium chloride.
Precipitation: The diazonium chloride is then treated with tetrafluoroboric acid to precipitate this compound as a solid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, with careful control of temperature and reagent concentrations to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl iodide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, sodium hydroxide, and copper(I) cyanide. Reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are employed.
Major Products Formed
Substitution Reactions: Products include 4-iodobenzene, 4-iodophenol, and 4-iodobenzonitrile.
Coupling Reactions: Azo compounds such as 4-iodoazobenzene are formed.
Reduction Reactions: The primary product is 4-iodobenzene.
Applications De Recherche Scientifique
4-Iodobenzene-1-diazonium; tetrafluoroboranuide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is employed in the preparation of functionalized materials, including polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
Mécanisme D'action
The mechanism of action of 4-iodobenzene-1-diazonium; tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromobenzene-1-diazonium; tetrafluoroboranuide
- 4-Chlorobenzene-1-diazonium; tetrafluoroboranuide
- 4-Fluorobenzene-1-diazonium; tetrafluoroboranuide
Comparison
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom is larger and more polarizable, influencing the compound’s reactivity and the types of reactions it can undergo. This makes this compound particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
Propriétés
Numéro CAS |
1514-50-7 |
|---|---|
Formule moléculaire |
C6H4BF4IN2 |
Poids moléculaire |
317.82 g/mol |
Nom IUPAC |
4-iodobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C6H4IN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
Clé InChI |
GDICCPWDNVDBPN-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)


